Iodo vs. Bromo Cross-Coupling Yield: A 2.1-Fold Advantage Demonstrated in 1-Halonaphthalene Germane Coupling
Under identical Pd₂(dba)₃/TBAF catalytic conditions, 1-iodonaphthalene delivers a 93% GC-MS yield (81% isolated) in germane coupling, while 1-bromonaphthalene yields only 44% (ratio 20:1 vs. 6:1 for the desired regioisomer) [1]. This 49-percentage-point gap demonstrates that the iodo congener is decisively more efficient than its bromo analog as an electrophilic partner in palladium-catalyzed C–C bond formation. By class-level inference, 1-iodo-5-methylnaphthalene is expected to exhibit a similarly large reactivity advantage over 1-bromo-5-methylnaphthalene.
| Evidence Dimension | GC-MS yield in Pd-catalyzed germane cross-coupling |
|---|---|
| Target Compound Data | 1-Iodonaphthalene: 93% GC yield (81% isolated), regioselectivity 20:1 |
| Comparator Or Baseline | 1-Bromonaphthalene: 44% GC yield, regioselectivity 6:1 |
| Quantified Difference | +49 percentage points GC yield; 3.3-fold improvement in regioselectivity ratio |
| Conditions | Pd₂(dba)₃ (5 mol%), TBAF (7 equiv., 1 M in THF/5% H₂O), additional H₂O (~40 equiv.), 0.14 mmol scale |
Why This Matters
For procurement decisions, the iodo derivative enables higher-throughput synthesis with less catalyst optimization, directly reducing cost-per-successful-coupling in multi-step sequences.
- [1] PMC2993841, Table 6. Coupling of germane 21 with aryl halides. Entry 1: 1-iodonaphthalene → 93% yield (81% isolated), ratio 20:1. Entry 2: 1-bromonaphthalene → 44% yield, ratio 6:1. https://pmc.ncbi.nlm.nih.gov/articles/PMC2993841/table/T6/ View Source
